7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

Beschreibung

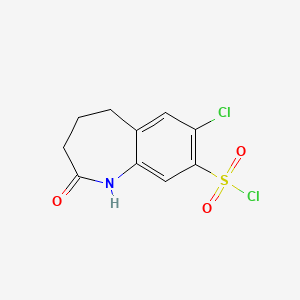

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-2-oxo-1,3,4,5-tetrahydro-1-benzazepine-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3S/c11-7-4-6-2-1-3-10(14)13-8(6)5-9(7)17(12,15)16/h4-5H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHPASOHURRULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2NC(=O)C1)S(=O)(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride involves several steps. One common method includes the protection of the primary amine using p-toluenesulfonyl chloride, followed by a series of reactions involving various reagents and conditions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Overview

7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential applications as a pharmaceutical intermediate and its role in synthesizing various bioactive molecules. This article explores its applications, particularly in drug development and synthesis.

Pharmaceutical Applications

This compound is primarily recognized for its utility as an intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in the development of arginine vasopressin V2 receptor antagonists , such as Tolvaptan, which is used in treating conditions like hyponatremia and heart failure.

Case Study: Synthesis of Tolvaptan

The synthesis of Tolvaptan involves several steps where 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives serve as key intermediates. The preparation method described includes:

- Starting Materials : Methyl 2-amido-5-chlorobenzoate and ethyl 4-bromobutyrate.

- Reaction Conditions : The reaction is conducted under acidic conditions with temperature control to optimize yield and purity.

This process has been shown to simplify traditional multi-step syntheses into more efficient one-step reactions, improving both yield and cost-effectiveness .

Synthetic Chemistry Applications

The compound is also utilized in synthetic organic chemistry for constructing complex molecular frameworks. Its structure allows for various modifications that can lead to the development of new chemical entities with potential therapeutic effects.

Example Syntheses

Recent studies have reported the use of this compound in the synthesis of:

- Benzamide Derivatives : These derivatives exhibit significant biological activity and are being explored for their potential therapeutic effects.

The synthetic pathways often involve reactions such as:

- Borohydride Reduction : This method has been employed to convert the sulfonyl chloride into hydroxyl derivatives, enhancing the biological activity of the resulting compounds .

Research Insights

Research indicates that compounds derived from 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine can interact with various biological targets, including receptors involved in neurotransmission and cardiovascular function. This interaction opens avenues for developing treatments for neurological disorders and heart diseases.

Wirkmechanismus

The mechanism of action of 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride involves its interaction with specific molecular targets and pathways. It acts as a selective antagonist for certain receptors, inhibiting their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- IUPAC Name : 7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

- Molecular Formula : Reported as C₉H₁₁ClN₂O (), though this appears incomplete for a sulfonyl chloride derivative (expected: inclusion of S and additional O/Cl). Verification is advised.

- Molecular Weight: ~246.7 g/mol (calculated from C₉H₁₁ClN₂O; discrepancies noted).

- Purity : 95% ().

- CAS Registry Number : EN300-366872 ().

This compound belongs to the benzazepine sulfonyl chloride family, characterized by a seven-membered azepine ring fused with a benzene ring, a sulfonyl chloride group at position 8, and a ketone at position 2.

Comparison with Structurally Similar Compounds

7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride

- Molecular Formula: C₁₀H₉BrClNO₃S ().

- Key Differences :

- Substitution of chlorine with bromine at position 7 increases molecular weight (MW ≈ 363.6 g/mol) and polarizability.

- Collision Cross-Section (CCS) Data :

- [M+H]⁺: CCS 198.2 Ų (m/z 362.9).

- [M+Na]⁺: CCS 204.5 Ų (m/z 384.9).

- [M-H]⁻: CCS 190.7 Ų (m/z 360.9) (). Applications: Limited literature/patent data, suggesting it is less studied compared to the chloro analog.

8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride

8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R)

- Molecular Formula: C₁₆H₁₆ClNO ().

- Key Differences :

- Phenyl group at position 5 increases hydrophobicity.

- Hydroxyl group at position 7 instead of sulfonyl chloride, reducing electrophilicity.

Tabular Comparison of Key Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Key Data/Applications |

|---|---|---|---|---|

| This compound | C₉H₁₁ClN₂O* | ~246.7 | Cl (7), SO₂Cl (8), ketone (2) | High purity (95%); synthetic intermediate |

| 7-Bromo-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride | C₁₀H₉BrClNO₃S | 363.6 | Br (7), SO₂Cl (8), ketone (2) | CCS data available; limited literature |

| 8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | C₁₁H₁₃Cl₂N | 242.1 | Cl (8), CH₃ (1) | Patented polymorph; pharmaceutical use |

| 8-Chloro-2,3,4,5-tetrahydro-5-phenyl-1H-3-benzazepin-7-ol-(5R) | C₁₆H₁₆ClNO | 273.8 | Cl (8), OH (7), Ph (5) | Structural analog; chiral center at C5 |

*Molecular formula discrepancy noted; likely incomplete ().

Research Findings and Implications

- Reactivity : The sulfonyl chloride group in the target compound enables versatile derivatization (e.g., amide formation), contrasting with hydroxyl or methylated analogs ().

- Steric and Electronic Effects :

- Synthesis Challenges : The absence of patent data for the bromo analog () suggests synthetic hurdles, whereas the chloro derivative’s high purity () indicates established protocols.

Biologische Aktivität

7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests a range of biological activities, particularly in the realm of pharmacology, where it may serve as an intermediate in the synthesis of various bioactive molecules.

The compound has the following chemical properties:

- Molecular Formula : C26H23ClN2O3

- Molecular Weight : 446.925 g/mol

- Density : 1.3 ± 0.1 g/cm³

- Boiling Point : 593.2 ± 50.0 °C at 760 mmHg

- LogP : 5.08 (indicating lipophilicity)

Biological Activity Overview

Research indicates that compounds related to benzazepines exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and potential central nervous system effects. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promising results.

Antimicrobial Activity

A study focusing on related benzazepine derivatives demonstrated antibacterial activity against several strains:

- Staphylococcus aureus (Gram-positive)

- Bacillus subtilis (Gram-positive)

- Pseudomonas aeruginosa (Gram-negative)

- Escherichia coli (Gram-negative)

These derivatives exhibited good to moderate antibacterial activity, suggesting that 7-chloro derivatives may similarly possess antimicrobial properties .

Anti-inflammatory and CNS Activity

Benzazepine compounds are known for their anti-inflammatory properties and effects on the central nervous system. They may act as enzyme inhibitors and show potential in treating conditions such as anxiety and depression. The specific mechanisms and efficacy of 7-chloro derivatives remain to be fully elucidated but are a promising area for future research .

Case Study 1: Synthesis and Activity Assessment

A study synthesized various N-substituted benzazepines and assessed their biological activity. The findings indicated that modifications in the benzazepine structure significantly influenced their antimicrobial potency and anti-inflammatory effects. This underscores the importance of structural variations in optimizing biological activity.

| Compound | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Compound A | Moderate against E. coli | High inhibition of TNF-alpha |

| Compound B | Good against S. aureus | Moderate inhibition of IL-6 |

| 7-Chloro Derivative | To be determined | To be determined |

Case Study 2: Mechanistic Insights

Another investigation explored the mechanism of action for benzazepine derivatives as enzyme inhibitors. It was found that these compounds could inhibit specific enzymes involved in inflammatory pathways, providing a rationale for their observed anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the key analytical methods for confirming the identity and purity of 7-chloro-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-8-sulfonyl chloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the benzazepine backbone and sulfonyl chloride group. Compare spectral data with structurally related compounds (e.g., analogs in ) to resolve ambiguities.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (≥95%, as reported in ).

- Mass Spectrometry (MS) : Confirm molecular weight (CHClNO, exact mass 230.03 g/mol) via high-resolution MS (HRMS).

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

- Methodological Answer :

- Reaction Temperature Control : Maintain temperatures below 0°C during sulfonation to prevent over-reactivity of the sulfonyl chloride group (analogous to protocols in , where low yields were attributed to thermal instability).

- Catalyst Screening : Test Lewis acids (e.g., TiCl) to enhance regioselectivity, as demonstrated in benzazepine amidine synthesis ( ).

- By-Product Isolation : Use preparative TLC or column chromatography to separate impurities, such as desulfonated intermediates or oxidized derivatives.

Q. What solvents are suitable for solubility studies, and how should experimental conditions be standardized?

- Methodological Answer :

- Polar Aprotic Solvents : Test dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for initial solubility screening.

- Quantitative Analysis : Use gravimetric methods by dissolving 10 mg/mL in DMSO and diluting incrementally in water or ethanol to determine saturation points.

- Temperature Dependence : Conduct solubility assays at 25°C and 37°C to model physiological conditions.

Advanced Research Questions

Q. How do structural analogs of this compound differ in reactivity, and what implications does this have for pharmacological applications?

- Methodological Answer :

- Functional Group Analysis : Compare sulfonyl chloride reactivity with lactam or hydroxyl-containing analogs (e.g., 1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride in ). Sulfonyl chlorides exhibit higher electrophilicity, enabling nucleophilic substitution (e.g., with amines).

- Pharmacological Profiling : Use computational docking to assess binding affinity to targets like G-protein-coupled receptors (GPCRs), leveraging structural similarities to benzazepine derivatives ().

Q. How can researchers resolve contradictions in spectral data between synthetic batches?

- Methodological Answer :

- Crystallographic Validation : Perform single-crystal X-ray diffraction to confirm polymorphic forms, as seen in benzazepine hydrochloride polymorph studies ().

- Batch-to-Batch Comparison : Analyze -NMR shifts for discrepancies in aromatic proton environments (δ 7.2–7.8 ppm) to detect residual solvents or regiochemical isomers.

- Statistical Analysis : Apply principal component analysis (PCA) to FTIR or Raman spectra to identify outlier batches.

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at pH 2 (simulating gastric fluid) and pH 7.4 (blood) at 40°C for 14 days. Monitor degradation via HPLC-MS.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life, assuming pseudo-first-order degradation kinetics.

- Degradant Identification : Isolate and characterize primary degradants (e.g., hydrolysis to sulfonic acid) using LC-MS/MS and isotopic labeling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.